molecular formula C13H14BrNO2 B361883 5-Bromo-1-pentylindole-2,3-dione CAS No. 617697-70-8

5-Bromo-1-pentylindole-2,3-dione

Cat. No. B361883
CAS RN: 617697-70-8
M. Wt: 296.16g/mol
InChI Key: PPDXMHQQBLFQEN-UHFFFAOYSA-N
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Description

5-Bromo-1-methylindoline-2,3-dione is a compound with the empirical formula C9H6BrNO2 . It’s a derivative of isatin, which is an oxidized indole . Isatins and analogous compounds have been the focus of much research due to their anticancer, anti-oxygenic, anticonvulsant, antibacterial, and sedative activities .


Synthesis Analysis

The synthesis of similar compounds often involves alkylation reactions under conditions of phase transfer catalysis, followed by cycloaddition reactions involving 1,3-dipoles . Another method involves the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined by 1H NMR and 13C NMR spectroscopy . In the crystal, molecules are linked by weak C—H⋯O hydrogen bonds into chains running along the axis .


Chemical Reactions Analysis

The reactivity of similar compounds has been studied in Diels–Alder and ene reactions . Triazolinediones, for example, can be used in click-chemistry applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the properties of 5-Bromo-1-methylindoline-2,3-dione include a molecular weight of 240.05 and a CAS Number of 2058-72-2 .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives also possess anti-inflammatory properties . This suggests that “5-Bromo-1-pentylindole-2,3-dione” could potentially be used in the treatment of inflammatory conditions.

Anticancer Applications

Indole derivatives have been found to have anticancer properties . This means that “5-Bromo-1-pentylindole-2,3-dione” could potentially be used in cancer treatment research.

Anti-HIV Activity

Indole derivatives have shown anti-HIV activity . This suggests that “5-Bromo-1-pentylindole-2,3-dione” could potentially be used in HIV treatment research.

Antioxidant Properties

Indole derivatives have demonstrated antioxidant properties . This suggests that “5-Bromo-1-pentylindole-2,3-dione” could potentially be used in the development of antioxidant therapies.

Antimicrobial Activity

Indole derivatives have shown antimicrobial activity . This suggests that “5-Bromo-1-pentylindole-2,3-dione” could potentially be used in the development of new antimicrobial drugs.

Safety and Hazards

The safety and hazards of similar compounds can vary. For example, 5-Bromo-1-methylindoline-2,3-dione is classified as a combustible solid .

Future Directions

The development of the chemistry of 5-bromo-isatin and its derivatives is an active area of research. New heterocyclic systems are being synthesized using alkylation reactions under conditions of phase transfer catalysis . These compounds have potential applications in various fields due to their diverse biological activities .

properties

IUPAC Name

5-bromo-1-pentylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-2-3-4-7-15-11-6-5-9(14)8-10(11)12(16)13(15)17/h5-6,8H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDXMHQQBLFQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-pentylindole-2,3-dione

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